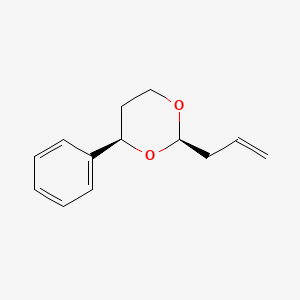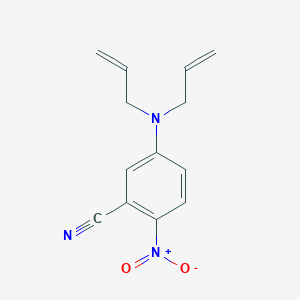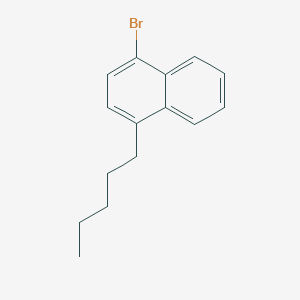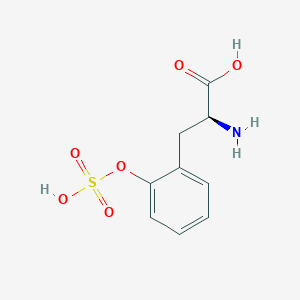
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with phenyl and prop-2-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted diols with allyl halides in the presence of a strong base to facilitate the formation of the dioxane ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of (2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxane ring and substituents may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane: Similar structure but with a propyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(methyl)-1,3-dioxane: Contains a methyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(ethyl)-1,3-dioxane: Features an ethyl group in place of the allyl group.
Uniqueness
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
652146-29-7 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(2R,4R)-4-phenyl-2-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-,13-/m1/s1 |
InChI-Schlüssel |
OFFWTFFLOOECTO-CHWSQXEVSA-N |
Isomerische SMILES |
C=CC[C@@H]1OCC[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCC1OCCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
phenylsilane](/img/structure/B12537496.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)



![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
